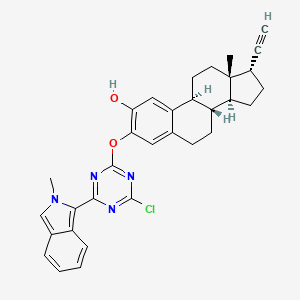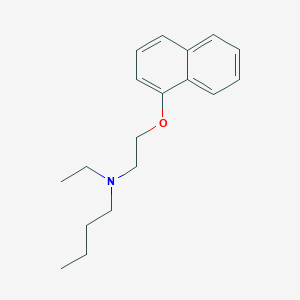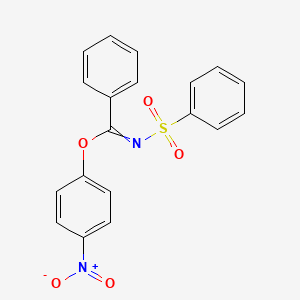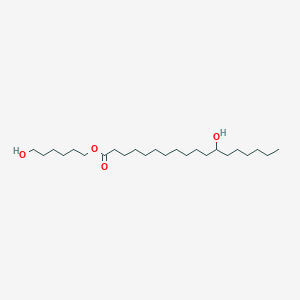![molecular formula C25H38N2OS B14310177 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-49-8](/img/structure/B14310177.png)
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound features a heptylsulfanyl group and an octyloxyphenyl group attached to the pyrimidine ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a heptylsulfanyl group is introduced to the pyrimidine ring. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The heptylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptylsulfanyl and octyloxyphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Heptylsulfanyl)-5-phenylpyrimidine
- 2-(Heptylsulfanyl)-5-[4-(methoxy)phenyl]pyrimidine
- 2-(Heptylsulfanyl)-5-[4-(butyloxy)phenyl]pyrimidine
Uniqueness
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of both the heptylsulfanyl and octyloxyphenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
113844-49-8 |
|---|---|
Molekularformel |
C25H38N2OS |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
2-heptylsulfanyl-5-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H38N2OS/c1-3-5-7-9-10-12-18-28-24-16-14-22(15-17-24)23-20-26-25(27-21-23)29-19-13-11-8-6-4-2/h14-17,20-21H,3-13,18-19H2,1-2H3 |
InChI-Schlüssel |
OHNNPCKCUVSEJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)





![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)


